
1,1-Dibenzyl-3-(3-methoxypropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,1-Dibenzyl-3-(3-methoxypropyl)thiourea” is an organosulfur compound with the molecular formula C19H24N2OS . It is a derivative of thiourea, which is a class of compounds with a wide range of applications in fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thiourea derivatives, like “this compound”, are typically synthesized by the reaction of various anilines with CS2 . The synthesized compounds are then characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula C19H24N2OS . Further details about its structure might be available in specific scientific literature or databases.Chemical Reactions Analysis
Thiourea derivatives are used as intermediates in several organic synthetic reactions . They have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms, making their coordination chemistry toward metal ions very significant .Physical And Chemical Properties Analysis
The average mass of “this compound” is 328.472 Da, and its monoisotopic mass is 328.160919 Da . More specific physical and chemical properties might be available in specialized chemical databases or literature.Aplicaciones Científicas De Investigación
Corrosion Inhibition
1,3-Dibenzylthiourea (DBTU) derivatives have been studied for their potential as corrosion inhibitors for carbon steel in HCl solutions. Research found that replacing one benzyl group in DBTU with isopropyl groups enhances inhibitory properties, highlighting the importance of structural modification in corrosion inhibition (Torres et al., 2014).
Structural Studies
The structure and bonding characteristics of thiourea derivatives, including those similar to 1,1-Dibenzyl-3-(3-methoxypropyl)thiourea, have been extensively studied. For instance, research on 3-[3-(3-Methoxybenzoyl)thioureido]propionic acid provided insights into the dihedral angles and configurations of thiourea compounds (Othman, Arif, & Yamin, 2007).
Antioxidant Properties
The antioxidant properties of thiourea derivatives have been explored. A study on Kraft lignin and vanillyl alcohol, which share structural similarities with this compound, revealed that acidic treatment enhances antioxidant properties in polypropylene (Pouteau et al., 2005).
Pharmacological Research
Thiourea derivatives, including those structurally related to this compound, have been studied in pharmacological contexts. For example, research on N-(3-acyloxy-2-benzylpropyl)-N'-(4-hydroxy-3-methoxybenzyl) thioureas as vanilloid receptor ligands indicates potential therapeutic applications in pain regulation (Kim, 2002).
Antimicrobial Activity
Novel thiourea derivatives have been synthesized and tested for antimicrobial activity. Research on 3-(methoxycarbonyl)thiophene thiourea derivatives showed potential as inhibitors of bacterial acetyl-CoA carboxylase, indicating their applicability in combating bacterial infections (Vikram, Amperayani, & Umadevi, 2021).
Spectroscopic Characterization
The spectroscopic properties of substituted benzoylthiourea derivatives, which are structurally analogous to this compound, have been studied. This research provided insights into the molecular structures, configurations, and quantum chemical calculations relevant to these compounds (Abosadiya et al., 2019).
Propiedades
IUPAC Name |
1,1-dibenzyl-3-(3-methoxypropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-22-14-8-13-20-19(23)21(15-17-9-4-2-5-10-17)16-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITVXSWWYXTXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


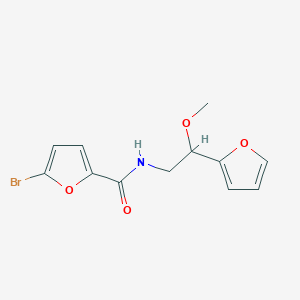

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}aniline](/img/structure/B2842422.png)

![N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide](/img/structure/B2842425.png)
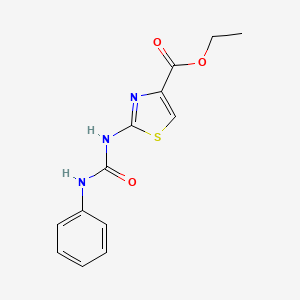
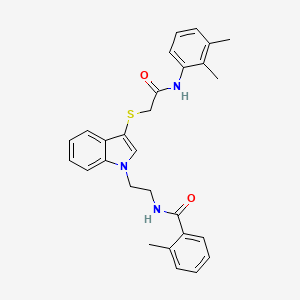
![2-cyano-N'-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide](/img/structure/B2842428.png)
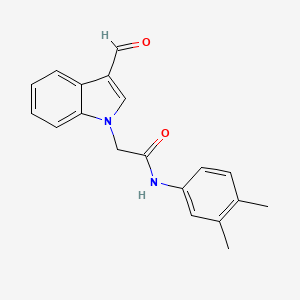
![3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2842431.png)
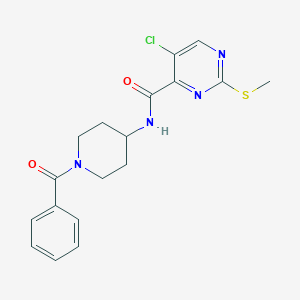
![2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2842436.png)
![1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone](/img/structure/B2842437.png)